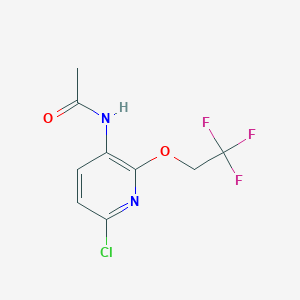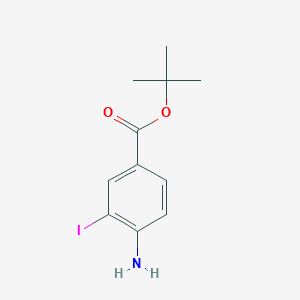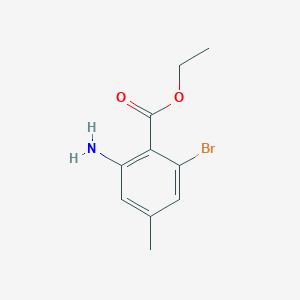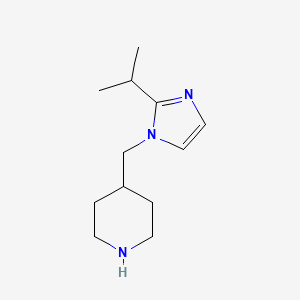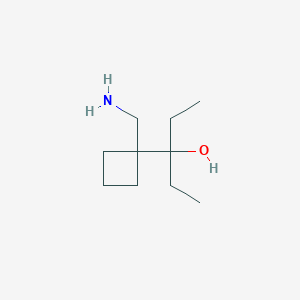
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound features a cyclobutyl ring substituted with an aminomethyl group and a pentan-3-ol chain. It is known for its versatility and high purity, making it a valuable tool in advanced research and synthesis projects .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing, sourcing, and procurement of high-purity raw materials . The process is optimized to ensure high yield and purity, meeting the stringent requirements for pharmaceutical and research applications.
化学反応の分析
Types of Reactions
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
科学的研究の応用
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of high-purity chemicals and materials for advanced research .
作用機序
The mechanism of action of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes. The cyclobutyl ring provides structural stability, while the pentan-3-ol chain enhances its solubility and reactivity .
類似化合物との比較
Similar Compounds
Cyclobutylamine: Similar structure but lacks the pentan-3-ol chain.
Pentan-3-ol: Contains the pentan-3-ol chain but lacks the cyclobutyl ring and aminomethyl group.
Cyclobutanol: Contains the cyclobutyl ring and hydroxyl group but lacks the aminomethyl group and pentan-3-ol chain.
Uniqueness
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and pentan-3-ol chain. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
3-[1-(aminomethyl)cyclobutyl]pentan-3-ol |
InChI |
InChI=1S/C10H21NO/c1-3-10(12,4-2)9(8-11)6-5-7-9/h12H,3-8,11H2,1-2H3 |
InChIキー |
GMVXSYYAKIKKNL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C1(CCC1)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


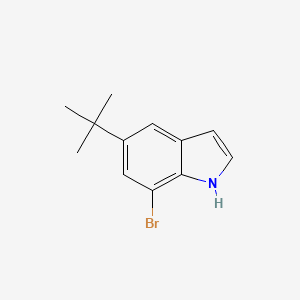

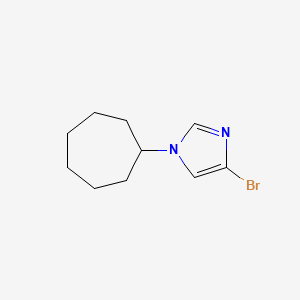
![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)
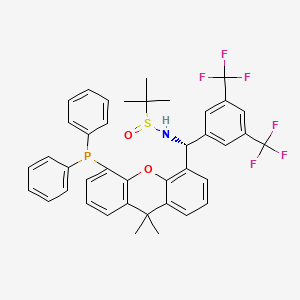
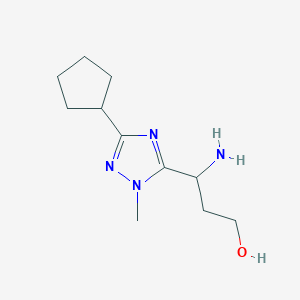
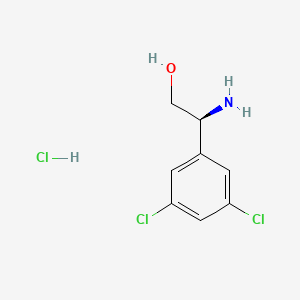
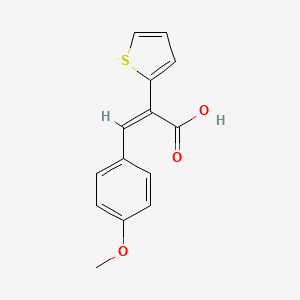
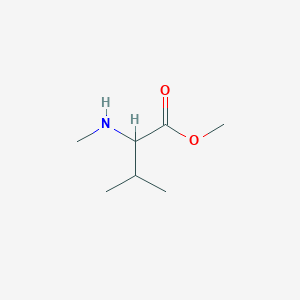
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13646630.png)
